8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for CHEMBL3590405 have not been widely documented. it is likely that chemists have developed various synthetic pathways to access this compound.
Industrial Production: Information on industrial-scale production methods is scarce. Typically, industrial processes involve optimizing yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: CHEMBL3590405 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Without precise data, we can only speculate on reagents and conditions. Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The major products formed during reactions involving CHEMBL3590405 would depend on the specific reaction type and conditions.
Scientific Research Applications
Biology: It could be tested for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigating its pharmacological properties could lead to potential drug candidates.
Industry: If scalable production methods are established, it might find applications in industry.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for CHEMBL3590405 is not readily available. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Unique Features: Highlighting its uniqueness is challenging without direct comparisons. researchers could explore its distinct properties compared to related compounds.
Similar Compounds: While I don’t have a specific list, you can search databases like ChEMBL or BindingDB to find structurally similar compounds
Properties
Molecular Formula |
C27H34N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
8-[[(3R,4R)-3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C27H34N4O4S/c1-17-11-20(14-29-13-17)21-3-4-24(26-22(21)12-18(2)27(32)31-26)30-23-5-8-28-15-25(23)35-16-19-6-9-36(33,34)10-7-19/h3-4,11-14,19,23,25,28,30H,5-10,15-16H2,1-2H3,(H,31,32)/t23-,25-/m1/s1 |
InChI Key |
KXXIBIBXJMYWNL-ILBGXUMGSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)C2=C3C=C(C(=O)NC3=C(C=C2)N[C@@H]4CCNC[C@H]4OCC5CCS(=O)(=O)CC5)C |
Canonical SMILES |
CC1=CC(=CN=C1)C2=C3C=C(C(=O)NC3=C(C=C2)NC4CCNCC4OCC5CCS(=O)(=O)CC5)C |
Origin of Product |
United States |
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